1-Iodoethyl ethyl carbonate

Descripción general

Descripción

1-Iodoethyl ethyl carbonate is a useful research compound. Its molecular formula is C5H9IO3 and its molecular weight is 244.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-Iodoethyl ethyl carbonate is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure allows it to interact with biological systems, leading to significant biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

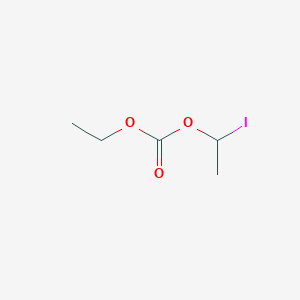

This compound can be represented by the following chemical structure:

- Molecular Formula : C5H9IO3

- CAS Number : 80196-04-9

The presence of the iodine atom in its structure is crucial as it can influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound primarily stems from its ability to participate in nucleophilic substitution reactions due to the electrophilic nature of the carbon atom adjacent to the iodine. This property enables it to interact with various biomolecules, including proteins and nucleic acids. The specific mechanisms through which it exerts its effects are still under investigation, but several key pathways have been identified:

- Enzyme Inhibition : It may inhibit specific enzymes by forming covalent bonds, thereby altering metabolic pathways.

- Receptor Modulation : The compound could modulate receptor activities, impacting cellular signaling pathways.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities:

- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells.

- Antimicrobial Effects : Some findings indicate that it may exhibit antimicrobial activity against certain pathogens.

Table 1: Summary of Biological Activities

| Activity Type | Observations/Findings |

|---|---|

| Anticancer | Induction of apoptosis in specific cancer cell lines |

| Antimicrobial | Activity against selected bacterial strains |

| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound. Here are notable findings:

-

Anticancer Potential :

- A study demonstrated that treatment with this compound led to significant apoptosis in breast cancer cell lines. The mechanism was linked to oxidative stress induction and mitochondrial dysfunction.

-

Antimicrobial Activity :

- Research indicated that this compound showed inhibitory effects on Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

-

Pharmacokinetics :

- Investigations into the pharmacokinetics revealed that this compound has favorable absorption characteristics when administered orally, with a moderate half-life conducive for therapeutic use.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1-Iodoethyl ethyl carbonate serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in several chemical reactions, making it valuable in the production of various compounds.

Synthesis of Pharmaceuticals

One of the most notable applications of this compound is its role as an intermediate in the synthesis of antibiotics, particularly third-generation cephalosporins like Cefotaxime Proxetil. This compound is crucial for the production of Cefotaxime, which is widely used due to its broad-spectrum antibacterial activity .

Case Study 1: Synthesis of Cefotaxime Proxetil

- Objective : To synthesize Cefotaxime Proxetil using this compound as an intermediate.

- Methodology : The reaction involves the coupling of this compound with appropriate amines under controlled conditions to yield the desired antibiotic.

- Results : The use of this compound enhances the yield and purity of Cefotaxime Proxetil compared to other methods that utilize less stable intermediates.

Case Study 2: Modification of Carboxylic Acids

This compound can also react with carboxylic acids, facilitating the formation of esters. This reaction is significant in modifying natural products and synthesizing complex organic molecules. The process typically involves:

- Reagents : this compound and selected carboxylic acids.

- Conditions : Mild temperatures and specific catalysts to promote esterification.

- Outcome : Higher yields of esters with improved stability compared to those produced using conventional methods .

Industrial Applications

Beyond pharmaceuticals, this compound finds utility in various industrial applications:

- Solvent Properties : Due to its polar nature, it acts as an effective solvent for polar compounds, enhancing reaction rates and product yields in industrial processes.

- Chemical Intermediates : It serves as a precursor for synthesizing other valuable chemicals used in plastics and coatings.

Propiedades

IUPAC Name |

ethyl 1-iodoethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9IO3/c1-3-8-5(7)9-4(2)6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHXJIRTSWHBPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC(C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438961 | |

| Record name | 1-IODOETHYL ETHYL CARBONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80196-04-9 | |

| Record name | 1-IODOETHYL ETHYL CARBONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.